molecular formula C4H6FN3O2S B2983355 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 2172118-87-3

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B2983355
CAS No.: 2172118-87-3
M. Wt: 179.17
InChI Key: WBKZTQJSVBDNNW-UHFFFAOYSA-N
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Description

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound with a pyrazole core structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities and are often used in the synthesis of pharmaceuticals . They are commonly classified as inhibitors of protein glycation .

Mode of Action

Pyrazole derivatives are known to participate in various chemical reactions, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These reactions can lead to the formation of various products, depending on the specific conditions and reactants involved.

Biochemical Pathways

Pyrazole derivatives are known to inhibit the cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51), a key enzyme in the biosynthesis of sterols in fungi . This inhibition can disrupt the normal functioning of the cell membrane, leading to cell death .

Pharmacokinetics

It is noted that the compound is slightly soluble in water , which could influence its bioavailability and distribution within the body.

Result of Action

The inhibition of cyp51 by pyrazole derivatives can lead to the disruption of the cell membrane’s normal functioning, ultimately resulting in cell death .

Action Environment

The action of 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution within the body and its efficacy. Additionally, the compound is air-sensitive and should be stored away from air . It should also be kept in a cool place, in a tightly closed container, and away from oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Properties

IUPAC Name

3-amino-1-methylpyrazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3O2S/c1-8-2-3(4(6)7-8)11(5,9)10/h2H,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKZTQJSVBDNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172118-87-3
Record name 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride
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